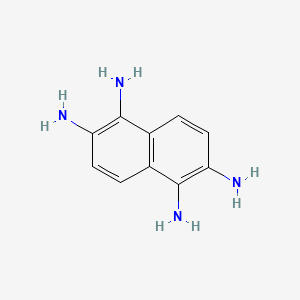

1,2,5,6-Tetraaminonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

naphthalene-1,2,5,6-tetramine |

InChI |

InChI=1S/C10H12N4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,11-14H2 |

InChI Key |

UIMPSNPKHVULAQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)N)N)N)N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)N)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5,6 Tetraaminonaphthalene

Established Reaction Pathways for 1,2,5,6-Tetraaminonaphthalene Synthesis

The primary and most well-documented route to this compound involves a multi-step sequence starting from naphthalene (B1677914) derivatives. This process is characterized by a series of nitration, reduction, and amination reactions to build the desired tetra-substituted naphthalene core.

Multi-step Protocols Involving Nitration, Reduction, and Aminationbenchchem.com

This classical approach is a cornerstone of synthesizing this compound and its salts. The sequence typically begins with a readily available naphthalene-based starting material, which is then functionalized through a series of carefully controlled reactions.

A key step in the synthesis is the selective introduction of two nitro groups onto a 1,5-naphthalenediamine (B122787) scaffold. acs.org To achieve the desired 2,6-disubstitution pattern, the amino groups of the 1,5-naphthalenediamine are often first protected. This protection strategy directs the incoming nitro groups to the desired positions.

For instance, simple protected derivatives of 1,5-naphthalenediamine can be subjected to dinitration to yield the corresponding dinitro derivative. acs.org This regioselective dinitration is a critical transformation that sets the stage for the subsequent reduction and formation of the tetraamine (B13775644). acs.org

| Starting Material | Reagents | Product | Reference |

| Bis(phenylmethyl) 1,5-naphthalenediylcarbamate | Acetic acid, Nitric acid, Sodium nitrite (B80452) | Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate | acs.org |

Following the dinitration, a deprotection step is necessary to liberate the free amino groups before proceeding to the reduction. acs.org

With the dinitro-naphthalenediamine intermediate in hand, the next crucial step is the reduction of the two nitro groups to amino groups. This transformation is typically accomplished using various reducing agents. Common methods involve catalytic hydrogenation or the use of metal-acid combinations. The choice of reducing agent and reaction conditions is critical to ensure complete conversion without affecting other functional groups on the naphthalene ring. This reduction step ultimately yields the target this compound.

Direct amination of naphthalene itself to produce naphthylamines can be achieved catalytically. rsc.org While not a direct route to the tetra-amino substituted compound, it demonstrates a fundamental transformation in this area of chemistry. For example, a one-step catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts under relatively mild conditions. rsc.org This process offers high atom economy and is considered a greener alternative to traditional nitration and reduction methods. rsc.org

Alternative Routes from Halogenated Naphthalene Scaffoldsacs.orggoogle.comorganic-chemistry.org

In addition to the classical nitration-reduction sequence, alternative synthetic strategies have been developed that utilize halogenated naphthalene precursors. These methods offer different approaches to installing the required amino functionalities.

Substitution of Halogen Atoms by Amine Groups (e.g., Buchwald–Hartwig-Type Amination)google.com

A powerful modern method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides. wikipedia.org In the context of this compound synthesis, this would involve a di- or tetra-halogenated naphthalene as a starting material.

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a versatile tool in organic synthesis. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. The development of various generations of these catalyst systems has expanded the reaction's applicability to a wide range of amines and aryl halides, including those that are sterically hindered. nih.gov While direct application to the synthesis of this compound from a tetra-halogenated naphthalene is not explicitly detailed in the provided context, the principles of the Buchwald-Hartwig amination suggest its potential as a viable synthetic route.

| Reaction Type | Catalyst | Ligand Type | Reactants | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium | Phosphine | Aryl Halide, Amine | Aryl Amine | organic-chemistry.orgwikipedia.org |

Ammonia (B1221849) itself can be a challenging coupling partner in these reactions, but methods using ammonia equivalents or specialized catalyst systems have been developed to overcome this limitation. organic-chemistry.org

Optimization of Synthetic Conditions for High Yield and Purity

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions. Key factors that are manipulated to enhance both the yield and purity of the final product include the choice of reagents and catalysts, as well as precise control over temperature and the reaction atmosphere.

Influence of Reagents and Catalysts on Reaction Efficiency

A common method for dinitration involves the use of a mixture of nitric acid (HNO₃) and sodium nitrite (NaNO₂) in a solvent such as acetic acid. acs.org The protecting group on the 1,5-naphthalenediamine starting material plays a crucial role in directing the incoming nitro groups to the desired 2,6- or 4,8-positions, which are precursors to the 1,2,5,6- and 1,4,5,8-tetraaminonaphthalene isomers, respectively. For instance, the dinitration of bis(phenylmethyl) 1,5-naphthalenediylcarbamate has been studied, where the reaction conditions are tuned to favor the formation of the desired dinitro intermediate. acs.org

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Bis(phenylmethyl) 1,5-naphthalenediylcarbamate | HNO₃ (70%), NaNO₂ | Acetic Acid | 25, then 100 | 20, then 3 | Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate | 18 |

| Bis(phenylmethyl) 4-nitro-1,5-naphthalenediylcarbamate | HNO₃ (70%), NaNO₂ | Acetic Acid | 100 | 3 | Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate | 22 |

This table illustrates the reaction conditions for the dinitration of a protected 1,5-naphthalenediamine derivative, a key step in the synthesis of tetraaminonaphthalenes. Data sourced from ACS Omega. acs.org

Control of Temperature and Atmospheric Conditions

Temperature is a critical parameter in the synthesis of this compound precursors. In the dinitration of protected 1,5-naphthalenediamine derivatives, an initial lower temperature may be employed, followed by heating to drive the reaction to completion and overcome the deactivation of the ring by the first introduced nitro group. acs.org For example, a reaction might be stirred at 25 °C for an extended period before being heated to 100 °C. acs.org This temperature control is essential for managing the reaction rate and minimizing the formation of undesired side products.

Furthermore, conducting the reduction of the dinitro intermediates under an inert atmosphere is a common practice to prevent oxidation of the resulting amino groups. The final tetraaminonaphthalene product is highly susceptible to air oxidation, and therefore, handling it under inert conditions (e.g., argon or nitrogen) is crucial for maintaining its purity and stability. The isolation of the product as a hydrochloride salt also enhances its stability.

Characterization of Synthetic Intermediates and Final this compound Salts

The successful synthesis of this compound salts requires thorough characterization of both the intermediate compounds and the final product. Various analytical techniques are employed to confirm the structure, purity, and identity of these compounds.

The structures of key dinitro intermediates have been unequivocally determined using single-crystal X-ray diffraction. acs.org This technique provides precise information about the molecular geometry and the substitution pattern on the naphthalene core, confirming, for example, the formation of the 2,6- or 4,8-dinitro derivatives. In addition to X-ray crystallography, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the intermediates in solution. acs.org

The final product, this compound, is typically isolated and characterized as a more stable salt, such as the tetrahydrochloride. acs.org Characterization of this salt includes the determination of its molecular formula and molecular weight.

| Compound | Analytical Method | Key Findings |

| Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate | X-ray Diffraction | Confirmed dinitration at the 4- and 8-positions. |

| Minor dinitro isomers | X-ray Diffraction, NMR Spectroscopy | Structures determined and yields estimated. |

| 1,2,5,6-Naphthalenetetramine Tetrahydrochloride | - | Molecular Formula: C₁₀H₁₆Cl₄N₄, Molecular Weight: 334.1 g/mol . clearsynth.com |

This table summarizes the characterization data for key intermediates and the final product salt in the synthesis of this compound. Data sourced from ACS Omega, Benchchem, and Clearsynth. acs.orgclearsynth.com

Chemical Reactivity and Derivatization Strategies of 1,2,5,6 Tetraaminonaphthalene

Oxidative Transformations of 1,2,5,6-Tetraaminonaphthalene Systems

The electron-rich nature of this compound makes it susceptible to oxidation. These transformations can lead to the formation of highly conjugated quinone-type structures and are central to the study of its electronic properties and the development of novel materials.

The oxidation of aminonaphthalenes is a well-established route to naphthoquinones. In the case of this compound, the presence of vicinal diamine functionalities facilitates the formation of ortho-quinoneimine or dione (B5365651) structures upon oxidation. While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the general reactivity of aminonaphthalenes suggests that it can be oxidized to form quinones or other oxidized derivatives.

The oxidation of related compounds, such as α-naphthylamine, can be achieved using various oxidizing agents, including ferric chloride, lead peroxide, potassium bichromate, or electrochemical methods, to yield the corresponding α-naphthoquinone. kyoto-u.ac.jp It is anticipated that the oxidation of this compound would proceed similarly, likely forming a naphthalene-1,2,5,6-tetraone or a related quinonoid species. The reaction would involve the removal of hydrogen atoms from the amine groups and the aromatic ring, followed by the introduction of keto groups. The use of strong oxidizing agents like potassium permanganate (B83412) has been suggested for such transformations. The resulting highly conjugated systems are of interest for their electronic and optical properties.

A plausible, though not explicitly documented, oxidative transformation is the conversion to a bis(o-quinone) structure, which could serve as a powerful ligand or a building block for complex organic materials. The reaction would likely proceed under controlled conditions to avoid polymerization or degradation, which are common side reactions in the oxidation of polyamines.

Table 1: Representative Oxidizing Agents for Aminonaphthalene Transformation

| Oxidizing Agent | Precursor Example | Product Example | Reference |

| Ferric Chloride | 1-Amino-2-hydroxynaphthalene | 1,2-Naphthoquinone | Analogous Reaction |

| Lead Peroxide | α-Naphthylamine | α-Naphthoquinone | kyoto-u.ac.jp |

| Potassium Permanganate | This compound | Naphthoquinones (Predicted) | |

| Electrochemical Oxidation | α-Naphthylamine | α-Naphthoquinone | kyoto-u.ac.jp |

The ability of this compound and its derivatives to exist in multiple stable redox states is a key feature of their chemistry. These compounds can act as potent electron donors and undergo reversible oxidation processes. The unique arrangement of the amino groups enhances its potential for applications in electron transfer processes. nih.gov

Detailed research has been conducted on derivatives such as 1,2,5,6-tetrakis(guanidino)-naphthalenes. These compounds are redox-active and can be isolated in both their neutral and deep-green dicationic states. wikipedia.org Further oxidation can occur in two subsequent one-electron steps to generate the corresponding tetracations. wikipedia.org This multi-step redox behavior is significant for the development of molecular switches, charge-storage materials, and electrochromic devices.

The redox process can be summarized as: Neutral Species ↔ Dication ↔ Trication ↔ Tetracation

These transformations are reversible and can be studied using techniques like cyclic voltammetry. The integration of these redox-active naphthalene (B1677914) units into transition-metal complexes can shift the redox potentials to higher values and allow for reversible oxidation in distinct one-electron steps. wikipedia.org While enamines, which share structural similarities, exhibit irreversible oxidation peaks, the stabilization provided by the aromatic system and specific substituents in tetraaminonaphthalene derivatives allows for this remarkable redox stability. researchgate.net

Table 2: Redox Behavior of 1,2,5,6-Tetrakis(guanidino)-naphthalene

| Redox State | Color | Process | Key Characteristics | Reference |

| Neutral | Colorless | - | Stable, electron-donating | wikipedia.org |

| Dication | Deep Green | 2e⁻ Oxidation | Stable, isolable | wikipedia.org |

| Trication | - | 1e⁻ Oxidation | Intermediate state | wikipedia.org |

| Tetracation | Purple (precipitate) | 1e⁻ Oxidation | Highly oxidized state | wikipedia.org |

Reductive Modifications of this compound

Reductive processes involving this compound can theoretically target either the naphthalene ring system or the amine functional groups. However, these transformations present significant synthetic challenges due to the need for high selectivity.

The reduction of the naphthalene core without affecting the amine groups is a challenging transformation. The aromatic system is inherently stable, and harsh conditions are typically required for its hydrogenation. Catalytic hydrogenation of naphthalene using a nickel catalyst at high temperature and pressure yields decalin, a fully saturated bicyclic alkane. elsevierpure.com More controlled reductions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can reduce naphthalene to 1,4-dihydronaphthalene. jsynthchem.comnsf.gov A related method, the Benkeser reduction, uses lithium or calcium in low-molecular-weight amine solvents. jsynthchem.com

For aromatic diamines, selective hydrogenation of the aromatic ring to the corresponding alicyclic diamine has been achieved using ruthenium-based catalysts, such as Ru/g-C3N4. nih.gov This method demonstrates the feasibility of reducing the aromatic core while preserving the amine functionalities. Applying such a method to this compound could potentially yield 1,2,5,6-tetraaminodecalin isomers, which are interesting saturated polyamine structures. However, the high density of amine groups on the naphthalene ring could influence catalyst activity and selectivity.

Conversely, the selective reduction of the amine groups themselves is not a typical reaction pathway, as primary amines are already in a low oxidation state. Further reduction is not generally feasible. The synthesis of this compound itself relies on the reduction of precursor nitro groups, often using reagents like tin(II) chloride (SnCl2) in acidic media. acs.org This highlights the general stability of the amine groups to many reducing conditions that are effective for other functional groups.

Nucleophilic Substitution Reactions Involving this compound

The primary amine groups of this compound are potent nucleophilic centers, making them the primary sites for substitution and derivatization reactions. Substitution on the aromatic carbon atoms, however, is more complex.

The lone pairs of electrons on the nitrogen atoms of this compound are readily available for reaction with electrophiles. These nucleophilic substitution reactions at the amine centers are a cornerstone of its derivatization. Reactions with alkyl halides can lead to the formation of secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts, though controlling the degree of substitution can be challenging due to the increasing nucleophilicity of the alkylated products. nih.govmdpi.com

A more controlled and widely used derivatization involves the reaction with activated carbonyl compounds or their equivalents. For example, amines react with various derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4,6-trimethylpyrylium salts to form stable adducts, a strategy often used in analytical chemistry. mdpi.comthermofisher.com A key synthetic application is the reaction with cyanamide (B42294) or related reagents to form guanidinium (B1211019) groups, as seen in the synthesis of 1,2,5,6-tetrakis(guanidino)-naphthalenes. wikipedia.org Furthermore, condensation reactions with dicarbonyl compounds, such as pyrene-4,5,9,10-tetrone, lead to the formation of ladder-type polyquinoxaline polymers, showcasing the utility of the vicinal diamine motifs. nih.gov

Nucleophilic aromatic substitution (SNAr) directly on the carbon atoms of the this compound ring is generally unfavorable. SNAr reactions require an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) and contains a good leaving group (like a halide). wikipedia.org The four amino groups on this compound are powerful electron-donating groups, which deactivate the ring toward nucleophilic attack by making it electron-rich. stackexchange.com Therefore, for nucleophilic substitution to occur at a carbon center, the electronic nature of the molecule would need to be significantly altered, for instance, by prior oxidation to a highly electron-deficient cationic state or by the presence of other activating groups. For example, nucleophilic substitution of a methoxy (B1213986) group on a naphthalene ring has been shown to be facilitated when the ring is activated by an adjacent electron-withdrawing diphenylphosphinyl group. elsevierpure.com

Cyclocondensation and Heterocyclic Annulation Reactions

The presence of two ortho-diamine units makes this compound an ideal building block for creating extended, fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of new rings fused onto the naphthalene scaffold.

This compound and its salts are recognized as important precursors for the synthesis of various nitrogen-containing arenes and other complex targets. organic-chemistry.org The reactivity of the vicinal amino groups allows for the construction of pyrazine-type rings, leading to the formation of extended π-conjugated systems.

One synthetic route to access the tetraamine (B13775644) precursor involves a multi-step process starting from 2,6-dibromonaphthalene. nih.gov This pathway includes nitration, a Buchwald–Hartwig amination to substitute the bromine atoms, and a final step where the nitro groups are reduced and the imine is cleaved simultaneously using tin(II) chloride in concentrated hydrochloric acid. nih.gov This process yields this compound tetrahydrochloride, a stable salt ready for subsequent derivatization. nih.gov The resulting tetraamine can then be reacted with various diketones or other bifunctional electrophiles to generate large, fused polycyclic aromatic systems containing multiple nitrogen atoms. These nitrogen-containing arenes are of interest for their potential applications in materials science due to their electronic properties. organic-chemistry.org

Table 1: Selected Synthesis Steps for this compound Precursor

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 2,6-Dibromonaphthalene | Concentrated HNO₃ | 2,6-Dibromo-1,5-dinitronaphthalene | >60% | nih.gov |

| Amination | 2,6-Dibromo-1,5-dinitronaphthalene | Benzophenone imine, Pd₂(dba)₃, BINAP | 1,5-Bis(benzhydrylideneamino)-2,6-dinitronaphthalene | - | nih.gov |

This table outlines a synthetic route to the tetraamine, which is the starting material for building nitrogen-containing arenes.

The two pairs of adjacent amino groups in this compound provide ideal sites for forming five- or six-membered heterocyclic rings containing sulfur and nitrogen. This allows for the synthesis of fused bis(thiadiazole) and bis(thiadiazine) derivatives. While direct synthesis from this compound is not extensively detailed, the established reactivity of ortho-diamines serves as a clear precedent.

The formation of a 1,2,5-thiadiazole (B1195012) ring fused to an aromatic system typically involves the reaction of an ortho-diamine with a sulfur-donating reagent. For instance, reagents like thionyl chloride (SOCl₂) or tetrasulfur tetranitride (S₄N₄) are commonly used to convert ortho-diamines into the corresponding thiadiazole derivatives. Applying this to this compound would be expected to yield a naphtho[1,2-c:5,6-c']bis organic-chemistry.orgnih.govnih.govthiadiazole structure.

Similarly, bis(thiadiazine) derivatives can be synthesized. The reaction of ortho-diamines with α-haloketones or related compounds is a known route to dihydrothiazines. In the context of this compound, reaction with two equivalents of a suitable reagent, such as α-bromoketones, would lead to the formation of a bis(thiadiazine) system fused to the naphthalene core. nih.gov The synthesis of related bis-heterocycles, such as bis(1,2,4-triazolo[3,4-b] organic-chemistry.orgnih.govrsc.orgthiadiazines), often involves the cyclization of a precursor containing two reactive sites with two equivalents of an appropriate aminothiol. nih.gov

Functionalization for Specific Chemical Properties

Beyond cyclocondensation, the amino groups of this compound can be directly functionalized to tune the molecule's electronic and chemical properties.

Following the conversion of the tetraamine to a more electron-rich tetrakis(guanidino) derivative, the naphthalene backbone becomes susceptible to electrophilic substitution. Research has shown that reactions of 1,2,5,6-tetrakis(N,N'-dimethylethyleneguanidino)naphthalene with N-halogenosuccinimides (NCS, NBS) or N-halogenophthalimides lead to highly selective halogenation at the 3- and 7-positions of the naphthalene ring. nih.govscribd.com

Interestingly, when N-iodosuccinimide (NIS) is used, a succinimido group, rather than iodine, is added to the ring. nih.govscribd.com A similar reaction occurs with N-iodophthalimide. nih.gov This reactivity is proposed to proceed through the tri- or tetracationic state of the guanidinylated naphthalene as a key intermediate. nih.govscribd.com These substitutions create new redox-active compounds with modified properties. nih.govslideshare.net

The amino groups of this compound can be converted into strongly electron-donating guanidino groups. This transformation dramatically alters the electronic character of the molecule, turning it into a potent electron donor. The synthesis is achieved by reacting this compound tetrahydrochloride with an "activated urea" compound, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride. nih.gov

This functionalization yields novel 1,2,5,6-tetrakis(guanidino)naphthalene compounds. These derivatives are redox-active and can be isolated in their neutral form as well as in a stable, deep-green dicationic state. nih.govslideshare.net Further oxidation in two reversible one-electron steps can generate the tetracation. nih.gov The guanidino groups, with their C(N)₃ planes twisted nearly perpendicular to the naphthalene ring, are key to this enhanced electronic activity. nih.gov

Table 2: Redox Properties of a Guanidino-Functionalized Derivative

| Compound | Redox Process | Potential (V vs. Fc/Fc⁺) | State | Reference |

|---|---|---|---|---|

| 5 * | 1st Oxidation | -0.78 | Dication (5²⁺) | nih.gov |

| 5 * | 2nd Oxidation | -0.36 | Trication (5³⁺) | nih.gov |

| 5 * | 3rd Oxidation | +0.44 | Tetracation (5⁴⁺) | nih.gov |

Compound 5 is 1,2,5,6-tetrakis(N,N'-dimethylethyleneguanidino)naphthalene.

Comparative Reactivity Analysis with Structural Analogues and Isomers

The chemical behavior of this compound is highly dependent on the specific arrangement of its amino groups. Comparing its reactivity to its structural isomer, 1,4,5,8-tetraaminonaphthalene, reveals significant differences. Both are valuable precursors for nitrogen-containing arenes, but the placement of the amino groups dictates the geometry and properties of the resulting fused systems. organic-chemistry.org

In the 1,2,5,6-isomer, the two ortho-diamine pairs are located on the same side of the molecule relative to the long axis, leading to C₂h symmetry in the resulting planar fused systems. In contrast, the 1,4,5,8-isomer has its amino groups at the four "corners" of the naphthalene core, leading to different steric and electronic environments. organic-chemistry.org

When functionalized with guanidino groups, the isomers also show distinct properties. While both 1,2,5,6- and 1,4,5,8-tetrakis(guanidino)naphthalenes are strong electron donors, the specific redox potentials and the stability of their oxidized states differ. scribd.com The 1,2,5,6-isomer gives rise to new redox-active ligands whose integration into transition-metal complexes shifts redox potentials and allows for reversible oxidation in potentially separate one-electron steps. scribd.com This highlights how the isomeric position of the functional groups is a critical factor in designing molecules for specific applications in materials science and coordination chemistry. organic-chemistry.org

Applications of 1,2,5,6 Tetraaminonaphthalene in Advanced Research Fields

Advanced Materials Science and Optoelectronics

In the realms of materials science and optoelectronics, 1,2,5,6-tetraaminonaphthalene serves as a foundational precursor for materials designed for high-performance applications. The distinct electronic and steric properties endowed by its four amino groups on the naphthalene (B1677914) framework enhance its reactivity and make it a versatile starting point for creating novel functional molecules and polymers.

The development of organic semiconductors is a cornerstone of modern electronics, with a continuous demand for new molecules that exhibit favorable charge transport characteristics. This compound is an exemplary precursor for creating such π-conjugated systems, which are the active components in many organic electronic devices.

A significant application of this compound is in the synthesis of fused heterocyclic systems known as naphthobischalcogenadiazoles. Specifically, it can be converted into bis(thiadiazole) derivatives. acs.org This transformation typically involves a condensation reaction between the two pairs of ortho-diamino groups on the naphthalene core with appropriate sulfur-containing reagents. The resulting molecules, such as naphtho[1,2-c:5,6-c']bis acs.orgresearchgate.netthiadiazole (NTz), feature an electron-rich naphthalene unit fused with electron-deficient thiadiazole rings. This intramolecular donor-acceptor character is fundamental to the electronic properties of the resulting materials. This synthetic pathway provides a route to novel azaarenes and other nitrogen-containing structures of scientific interest. acs.org

The electronic structure of materials derived from this compound, particularly the naphthobischalcogenadiazole derivatives, is key to their function in electronic devices. The fusion of the electron-accepting thiadiazole rings to the electron-donating naphthalene core creates a molecule with a low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap is a desirable trait for organic semiconductors, as it facilitates electron excitation and transport.

These structural and electronic features are leveraged in materials designed for thin-film optoelectronic devices. acs.org The unique arrangement of amino groups provides distinct electronic properties compared to other isomers or similar compounds, which enhances their potential applications. Small molecules based on these derivatives have been explored for their luminescent properties and utility in various electronic applications. acs.org

| Derived Material Class | Key Structural Feature | Resulting Electronic Property | Reference |

| Naphthobisthiadiazole (NTz) | Fused electron-donating naphthalene core and electron-accepting thiadiazole rings. | Intramolecular charge-transfer character, low HOMO/LUMO energy levels, narrow bandgap. | , acs.org |

| Bis(thiadiazine) | Extended π-conjugated system formed from the tetraamine (B13775644) precursor. | Potential for use in luminescent materials and as small molecules in optoelectronics. | , acs.org |

The ability to form rigid and thermally stable structures makes this compound a valuable monomer in polymer chemistry. It is particularly important in the synthesis of ladder polymers, which possess a unique double-stranded backbone. researchgate.net

Ladder polymers are known for their exceptional thermal stability and mechanical strength due to their rigid, fused-ring structures. researchgate.net this compound is a key monomer for synthesizing a class of ladder polymers known as polyquinoxalines. acs.org The synthesis involves a polycondensation reaction with a tetracarbonyl compound, such as pyrene-4,5,9,10-tetrone. The two pairs of amino groups on the tetraaminonaphthalene molecule react with the carbonyl groups to form a robust, fully-fused ladder structure. Research has shown that conducting these polymerizations in solvents like m-cresol (B1676322) or poly(phosphoric acid) can yield high molecular weight polymers. acs.org These rigid polymers are of significant interest for advanced applications where structural integrity under demanding conditions is paramount. researchgate.net

Materials derived from this compound are integral to the fabrication of various thin-film optoelectronic devices. acs.org The unique properties of both the small molecule derivatives and the ladder polymers make them suitable for use as active materials in these technologies.

Field-Effect Transistors (FETs): Derivatives of this compound can be used as the semiconductor layer in organic field-effect transistors (OFETs), where their charge-carrying capabilities are exploited to switch and amplify electronic signals. acs.org A field-effect transistor operates by controlling the flow of current between a source and a drain terminal using an electric field applied to a gate terminal. wikipedia.org

Organic Solar Cells (OSCs): In OSCs, these materials can function as either the electron donor or acceptor component within the bulk heterojunction layer, which is responsible for absorbing light and generating charge. acs.org Ternary organic solar cells, which incorporate multiple donor or acceptor materials, are a strategy to broaden light absorption and improve efficiency. rsc.org

Light-Emitting Diodes (OLEDs): The luminescent properties of some derivatives allow them to be used as the emissive layer in OLEDs, where electrical energy is converted into light. acs.org

Biosensors: These materials can also be incorporated into biosensors, where their electronic properties change upon interaction with specific biological molecules, enabling detection. acs.org

| Device Application | Role of this compound Derivative | Principle of Operation | Reference |

| Organic Field-Effect Transistor (OFET) | Active semiconductor channel | Controls current flow between source and drain via a gate electric field. | , acs.org, wikipedia.org |

| Organic Solar Cell (OSC) | Electron donor or acceptor material | Absorbs photons to create excitons, which are then separated into free charges at a donor-acceptor interface. | , acs.org, rsc.org |

| Organic Light-Emitting Diode (OLED) | Emissive or charge-transport layer | Recombination of electrons and holes in the emissive layer produces light. | , acs.org |

| Biosensor | Active sensing element | Detects changes in electrical or optical properties upon binding with a target analyte. | , acs.org |

Development of Functional Materials for Emerging Electronic Technologies

The inherent characteristics of this compound (1,2,5,6-TAN) make it a significant building block in the synthesis of advanced functional materials, particularly for next-generation electronics. Its aromatic naphthalene core combined with four reactive amine groups facilitates the construction of extended π-conjugated systems, which are essential for organic electronic devices.

Salts of 1,2,5,6-TAN serve as crucial precursors in the synthesis of complex nitrogen-containing arenes. nih.govacs.org Research has shown that these derivatives can be converted into bis(thiadiazole) and bis(thiadiazine) structures. These resulting compounds are structurally related to molecules that are widely integrated into π-conjugated polymers and small molecules utilized in thin-film optoelectronic technologies. Such technologies include light-emitting diodes (LEDs), solar cells, field-effect transistors (FETs), and biosensors. The incorporation of the tetraamine-derived units can influence the electronic band gap, conductivity, and charge transport properties of these polymers. nih.govias.ac.in

Furthermore, the structure of 1,2,5,6-TAN is highly suitable for the design of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, created through covalent bonds between organic building units. The multiple amine groups of 1,2,5,6-TAN allow it to act as a polyfunctional linker, reacting with other building blocks (like polyfunctional aldehydes) to form stable, porous, and electronically active 2D or 3D networks. mdpi.comrsc.org These COFs can be designed to have specific pore sizes and functionalities, making them promising candidates for applications in gas storage, catalysis, and sensing. For instance, COFs based on naphthalene moieties have been investigated for their potential in ion sensing. nih.gov

Table 1: Potential Applications of this compound in Electronic Materials

| Technology Area | Material Type | Role of 1,2,5,6-TAN Derivative | Potential Application |

| Optoelectronics | π-Conjugated Polymers | Monomeric unit (via bis(thiadiazole)/bis(thiadiazine)) | Active layers in LEDs, Solar Cells, FETs |

| Sensing | Covalent Organic Frameworks (COFs) | Polyfunctional structural linker | Chemical sensors, Biosensors |

| Energy Storage | Redox-Active Polymers/COFs | Electroactive backbone component | High-voltage organic cathodes for batteries |

Chemical Biology and Derivative Synthesis for Biomedical Research

In the realm of chemical biology, this compound serves as a scaffold for creating novel molecules with potential biological relevance. Its derivatives have been explored in medicinal chemistry, where the specific spatial and electronic configuration of the amino groups can be leveraged for targeted molecular interactions.

Design and Synthesis of Chemically Modified this compound Derivatives for Specific Chemical Interactions

The synthesis of chemically modified derivatives of 1,2,5,6-TAN is central to its application in research. The tetraamine, typically handled as a more stable salt form like the tetrahydrochloride, is itself synthesized from simpler precursors. A documented synthetic pathway involves starting with a protected form of 1,5-naphthalenediamine (B122787). nih.govacs.org This starting material undergoes a sequence of regioselective dinitration, deprotection of the amine groups, and finally, reduction of the nitro groups to yield the desired tetraamine salt. acs.org This multi-step process allows for controlled production of the specific 1,2,5,6-isomer, avoiding shortcomings of previously reported methods. nih.govacs.org

The four primary amine groups on the naphthalene ring are nucleophilic and serve as reactive handles for a wide array of chemical modifications. These sites allow for the introduction of various functional groups, enabling the design of derivatives with tailored properties. For example, research has demonstrated that the introduction of guanidino groups onto the naphthalene structure results in new redox-active compounds. These new molecules possess potential applications in processes involving electron transfer, a fundamental mechanism in many biological systems. The ability to synthetically modify the core structure is key to developing molecules that can engage in specific chemical interactions, such as binding to biological targets or participating in controlled redox reactions. rsc.org

Table 2: Examples of Synthetic Modifications of this compound

| Starting Material | Key Reaction Steps | Resulting Derivative Class | Target Property |

| 1,5-Naphthalenediamine | Regioselective dinitration, deprotection, reduction | 1,2,5,6-Naphthalenetetramine salts | Core precursor for further synthesis |

| 1,2,5,6-TAN | Reaction with a guanylating agent | Guanidino-naphthalene derivatives | Redox-activity for electron transfer |

| 1,2,5,6-TAN | Condensation with dicarbonyl compounds | Heterocyclic fused-ring systems (e.g., bis(thiadiazole)) | π-Conjugated systems for electronic materials |

Exploration of Structural Modulations for Targeted Chemical Applications

Structural modulation of the 1,2,5,6-TAN framework is a strategic approach to fine-tuning its properties for specific applications. The unique arrangement of the four amino groups provides distinct electronic and steric characteristics compared to other isomers or similar compounds, which enhances its reactivity and potential uses in materials science and medicinal chemistry.

By chemically altering these amine groups, researchers can systematically modulate the molecule's electronic properties, solubility, and capacity for intermolecular interactions. For instance, converting the amines into imines through condensation reactions is a foundational step in creating the imine-linked COFs mentioned previously. mdpi.comnih.gov This structural change transforms the discrete molecule into a repeating unit within a stable, porous polymer network, fundamentally altering its application from a soluble precursor to a solid-state functional material.

Similarly, in the context of biomedical research, modifying the structure can influence how the molecule interacts with biological systems. The introduction of specific side chains can alter lipophilicity, introduce chiral centers, or create specific hydrogen bonding patterns. These modulations are explored to create derivatives with high affinity and selectivity for particular biological macromolecules. The goal is to design molecules where the naphthalene scaffold acts as a rigid platform, positioning the appended functional groups in a precise three-dimensional arrangement to achieve a targeted chemical or biological effect.

Coordination Chemistry of 1,2,5,6 Tetraaminonaphthalene and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,5,6-tetraaminonaphthalene-based ligands typically begins with the preparation of the ligand itself. Salts of this compound serve as valuable precursors for creating more complex nitrogen-containing aromatic compounds. acs.org The synthesis of these salts can be achieved from readily available starting materials like 1,5-naphthalenediamine (B122787) through processes involving regioselective dinitration, deprotection, and subsequent reduction. acs.org

The general approach to forming metal complexes involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

The coordinating ability of this compound is dictated by the four amino groups attached to the naphthalene (B1677914) core. umb.edu These amino groups can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordinate bonds. The specific arrangement of these groups allows for the chelation of metal ions and the potential to bridge multiple metal centers, leading to the formation of multinuclear complexes.

A notable derivative that has been extensively studied is 1,2,5,6-tetrakis(guanidino)-naphthalene. This derivative is a powerful electron donor and a redox-active ligand. It can be isolated in both its neutral and dicationic states and can be further oxidized in two one-electron steps to a tetracation. This rich redox chemistry makes it a highly versatile ligand for the construction of functional metal complexes.

The unique electronic and steric properties endowed by the arrangement of amino or guanidino groups on the naphthalene framework are crucial in determining the reactivity and the ultimate architecture of the resulting metal complexes. umb.edu

A key feature of this compound and its derivatives is their ability to act as bridging ligands, facilitating the assembly of dinuclear and polynuclear metal complexes. scispace.com The spatial separation and orientation of the donor atoms allow for the coordination of two or more metal centers, leading to the formation of intricate molecular structures. scispace.com

For instance, the 1,2,5,6-tetrakis(guanidino)-naphthalene derivative has been successfully employed to synthesize a binuclear palladium(II) acetate (B1210297) complex. In this complex, the guanidine (B92328) groups bridge the two palladium centers. Such dinuclear structures are of significant interest due to the potential for metal-metal interactions and cooperative effects that can lead to novel catalytic and material properties. scispace.com

The formation of these multinuclear architectures is a testament to the versatility of the ligand scaffold and opens up avenues for designing complex systems with tailored properties. The ability to tune the bridging ligand, the metal centers, and other coordinating ligands provides a powerful strategy for controlling the functions of these dinuclear species. scispace.com

Table 1: Examples of Dinuclear Metal Complexes with Naphthalene-Based Ligands

| Bridging Ligand Derivative | Metal Center | Resulting Complex Type | Reference |

| 1,2,5,6-Tetrakis(guanidino)-naphthalene | Palladium(II) | Binuclear | |

| 1,4,5,8-Tetraoxonaphthalene | Ruthenium(II) | Dinuclear | capes.gov.br |

| Bis-benzimidazole type ligands | Ruthenium(II) | Dinuclear | umb.edu |

This table provides examples of dinuclear complexes formed with derivatives of naphthalene and related bridging ligands to illustrate the formation of such architectures.

Electronic and Redox Properties of Metal-Ligand Complexes

The electronic properties of metal complexes derived from this compound and its derivatives are of fundamental interest. The interaction between the metal d-orbitals and the ligand's π-system can lead to unique electronic structures and redox behaviors.

Coordination to a metal center significantly influences the redox properties of the this compound-based ligands. The electron-donating or -withdrawing nature of the metal center can either facilitate or hinder the oxidation or reduction of the ligand.

In the case of the binuclear palladium(II) complex with 1,2,5,6-tetrakis(guanidino)-naphthalene, the coordination of the palladium acetate shifts the redox potentials of the ligand to higher values. This indicates that the metal center makes the ligand more difficult to oxidize. Furthermore, the coordination splits the two-electron redox process observed in the free ligand into two distinct, well-separated one-electron steps. This allows for the generation of a stable radical monocationic state in addition to the neutral and dicationic states, effectively creating a three-state redox-switchable system.

This ability to tune the redox potentials through metal coordination is a critical aspect in the design of molecular materials for applications in electrochromic devices, molecular switches, and redox catalysis. The relationship between the structure of the complex and its redox properties is a key area of ongoing research. rsc.org

Table 2: Redox Potentials of a Guanidino-Naphthalene Derivative and its Palladium Complex

| Compound | Redox Process | Potential (V vs. Fc+/Fc) | Reference |

| 1,2,5,6-tetrakis(guanidino)-naphthalene | Oxidation to dication | -0.43 | |

| Binuclear Pd(II) Complex | First Oxidation | Higher than -0.43 V | |

| Binuclear Pd(II) Complex | Second Oxidation | Higher than the first oxidation |

This table illustrates the shift in redox potential upon metal coordination for a derivative of this compound.

A combination of spectroscopic techniques is employed to elucidate the structure and electronic properties of metal complexes of this compound and its derivatives. These methods provide crucial insights into the coordination environment of the metal, the nature of the metal-ligand bonding, and the electronic transitions within the molecule.

Commonly used techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the amino or other functional groups to the metal center by observing shifts in their vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and solution-state structure of diamagnetic complexes.

UV-Vis-NIR Spectroscopy: To probe the electronic transitions between molecular orbitals. For redox-active complexes, spectroelectrochemistry is a powerful tool to characterize the electronic absorption spectra of different redox states. For example, the emergence of new absorption bands in the near-infrared (NIR) region upon oxidation is often characteristic of the formation of mixed-valence or radical species.

The systematic analysis of these spectroscopic and structural data is essential for understanding the structure-property relationships in this class of coordination compounds.

Computational Chemistry and Theoretical Investigations of 1,2,5,6 Tetraaminonaphthalene

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1,2,5,6-tetraaminonaphthalene. These studies reveal how the arrangement of four amino groups on the naphthalene (B1677914) core influences its geometry and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. Theoretical studies on related molecules, such as diaminonaphthalenes, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to perform geometry optimizations and calculate electronic properties. researchgate.net For this compound, such calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable conformation (lowest energy state).

The introduction of four electron-donating amino groups onto the naphthalene framework significantly alters its electronic properties. DFT calculations can quantify these effects by computing various parameters. The unique arrangement of these amino groups in this compound provides distinct electronic and steric properties compared to other isomers. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, revealing any distortions from a perfectly planar naphthalene core due to steric hindrance or electronic repulsion between the adjacent amino groups.

Furthermore, DFT calculations yield key electronic properties such as total energy, electronic states, and the dipole moment. These calculations help in understanding the molecule's stability and polarity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure and reveals steric effects of amino groups. |

| Total Energy | Indicates the relative stability of the molecule compared to its isomers. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites prone to electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net

For this compound, the four electron-donating amino groups are expected to raise the energy of the HOMO significantly, making the molecule a potent electron donor. Computational studies on diaminonaphthalenes have shown that the HOMO-LUMO gap is sensitive to the position of the amino substituents. researchgate.net Molecules with a smaller HOMO-LUMO gap are generally more reactive, as it takes less energy to excite an electron from the ground state. researchgate.net FMO analysis for this compound would reveal that the electron density in both the HOMO and LUMO is delocalized across the naphthalene ring system, a characteristic feature of π-conjugated molecules. researchgate.net

Global chemical reactivity descriptors can be derived from HOMO and LUMO energies, providing further quantitative measures of reactivity. nih.gov

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. Lower values indicate stronger nucleophilicity. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. Higher values indicate stronger electrophilicity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

The synthesis of this compound often involves the regioselective dinitration of protected 1,5-naphthalenediamine (B122787) derivatives. acs.org For instance, the dinitration of N,N'-bis(p-toluenesulfonyl)-1,5-naphthalenediamine predominantly yields the 2,6-dinitro product, which is a direct precursor to the target tetramine. acs.org

Computational methods can explain this observed regioselectivity. By modeling the reaction profile for nitration at different positions of the naphthalene ring, chemists can determine the most favorable pathway. This involves calculating the energies of the intermediate structures (σ-complexes or Wheland intermediates) and the transition states leading to them. nih.gov The position that proceeds through the lowest energy barrier will be the kinetically favored product. DFT functionals like M06-2X are often better suited than B3LYP for studying electrophilic aromatic substitution reactions like nitration. nih.gov Such studies can also clarify whether the mechanism proceeds via a classic electrophilic attack by the nitronium ion (NO₂⁺) or involves a single-electron transfer (SET) pathway, where the position of nitration is influenced by the spin density in the resulting aromatic radical cation. acs.org

This compound serves as a precursor for various nitrogen-containing aromatic compounds, such as bis(thiadiazole) derivatives, which are of interest in materials science. Computational modeling can be used to investigate the mechanisms of these derivatization reactions.

For example, in the formation of a bis(thiadiazole) ring system from the o-diamino functionalities of this compound, several mechanistic steps are involved. Computational chemists can model these steps, calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This predictive capability helps in optimizing reaction conditions, such as choosing the right reagents and temperature, to favor the desired product and minimize side reactions. Such systematic computational studies provide deep mechanistic insights into reactions influenced by complex molecular architectures. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis. By calculating these properties for a proposed structure, a direct comparison can be made with experimental data, thus confirming the structure's identity.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts for the aromatic protons and carbons can be compared with experimental NMR data to confirm the substitution pattern. For instance, calculations can help distinguish between the 1,2,5,6-isomer and other possible isomers like 1,4,5,8-naphthalenetetramine, which would have a much simpler NMR spectrum due to its higher symmetry. acs.org

Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption (UV-Vis) spectrum. nih.gov These calculations provide information about the energies of electronic transitions (e.g., π→π* transitions) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the assignment of specific peaks in the experimental spectrum to particular electronic excitations within the molecule, offering a detailed understanding of its electronic structure.

Modeling of UV-Vis, NMR, and IR Spectral Data

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectral properties of organic molecules. These theoretical approaches allow for the simulation of UV-Vis, NMR, and IR spectra, aiding in the interpretation of experimental data and the understanding of molecular structure and electronic transitions.

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule, observed through UV-Vis spectroscopy, can be computationally modeled using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, with its extended π-system, these calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The choice of functional, such as B3LYP, and a suitable basis set are crucial for obtaining accurate results that correlate well with experimental spectra. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule, which are observed in its Infrared (IR) spectrum, can be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as N-H and C-H stretching and bending frequencies. For related diaminonaphthalene compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to successfully predict their IR spectra. This approach would be similarly applied to this compound to understand its vibrational properties.

While specific computational data for this compound is not extensively published, the table below illustrates the kind of data that would be generated from such theoretical studies, based on methodologies applied to similar compounds.

| Spectral Data Type | Computational Method | Predicted Parameters |

| UV-Vis | TD-DFT (e.g., B3LYP/6-311+G(d,p)) | λmax (nm), Oscillator Strength (f), Major Electronic Transitions |

| ¹H NMR | DFT-GIAO (e.g., B3LYP/6-311+G(2d,p)) | Chemical Shifts (δ, ppm) for aromatic and amine protons |

| ¹³C NMR | DFT-GIAO (e.g., B3LYP/6-311+G(2d,p)) | Chemical Shifts (δ, ppm) for aromatic carbons |

| IR | DFT (e.g., B3LYP/6-31G(d,p)) | Vibrational Frequencies (cm⁻¹), Intensity, Vibrational Mode Assignments |

Theoretical Examination of Redox Chemistry

The arrangement of four amino groups on the naphthalene core of this compound suggests a rich redox chemistry. This compound and its derivatives are of interest for their potential applications in materials science, particularly in the development of redox-active polymers. Computational chemistry provides a framework for understanding the electron transfer processes that govern this redox behavior.

The introduction of guanidino groups to the naphthalene structure, for example, has been shown to yield new redox-active compounds. Theoretical calculations can be employed to predict the redox potentials of such molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to be oxidized and reduced, respectively. A lower HOMO energy generally corresponds to a higher oxidation potential, while a higher LUMO energy suggests a more difficult reduction.

DFT calculations can be used to determine these frontier orbital energies and, through established correlations, predict the redox potentials. While specific theoretical redox potential values for this compound are not widely reported, the table below outlines the key parameters that would be investigated in a theoretical study of its redox chemistry.

| Theoretical Parameter | Computational Method | Significance in Redox Chemistry |

| HOMO Energy | DFT (e.g., B3LYP/6-31G(d,p)) | Relates to the ease of oxidation (electron donation). |

| LUMO Energy | DFT (e.g., B3LYP/6-31G(d,p)) | Relates to the ease of reduction (electron acceptance). |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G(d,p)) | Indicates the electronic stability and reactivity of the molecule. |

| Ionization Potential | DFT (e.g., B3LYP/6-31G(d,p)) | The energy required to remove an electron, related to the first oxidation potential. |

| Electron Affinity | DFT (e.g., B3LYP/6-31G(d,p)) | The energy released upon gaining an electron, related to the first reduction potential. |

These computational insights are crucial for the rational design of new materials based on the this compound scaffold with tailored redox properties for applications in electronics and energy storage.

Future Research Directions and Unexplored Avenues in 1,2,5,6 Tetraaminonaphthalene Chemistry

Development of Novel and Sustainable Synthetic Approaches

The advancement of 1,2,5,6-TAN chemistry is closely tied to the development of efficient and environmentally friendly synthetic methods. Current syntheses can be complex and may rely on harsh chemicals. acs.org Future research will prioritize greener and more sustainable pathways.

Key areas of focus include:

Green Chemistry Principles: The application of the 12 principles of green chemistry is fundamental. nih.gov This involves designing synthetic routes with maximum atom economy, utilizing safer solvents like water or ionic liquids, and employing energy-efficient techniques. nih.govmdpi.com Methods such as microwave-assisted synthesis, sonication, and mechanochemical approaches (like ball milling or manual grinding) have shown promise in accelerating reactions and reducing waste in the synthesis of related compounds. nih.govmdpi.comrsc.orgresearchgate.net

Catalysis: The use of catalysts in small, recoverable amounts is a cornerstone of green synthesis. nih.gov Research into novel catalytic systems, including biocatalysts derived from microorganisms or plants, could lead to more selective and environmentally benign production of TAN. researchgate.netejcmpr.com

Solvent-Free Reactions: Exploring solvent-less techniques is a significant goal to minimize pollution and simplify purification processes. nih.govmdpi.com

Renewable Feedstocks: A long-term objective is to move away from fossil fuel-based precursors and towards renewable resources for the initial synthesis of naphthalene-based compounds. nih.gov

| Green Synthesis Technique | Potential Benefit for TAN Synthesis | Related Research Finding |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. mdpi.com | Successfully used for synthesizing heterocyclic compounds with high efficiency. mdpi.com |

| Sonication & Mechanochemistry | Enables solvent-free reactions and can be completed rapidly. rsc.org | Effective in the synthesis of naphthalenediimide (NDI) radical ions. rsc.org |

| Biocatalysis | High selectivity and milder reaction conditions. | Plant extracts and microorganisms are used to produce nanoparticles, demonstrating a green approach. ejcmpr.com |

Advanced Design Principles for Next-Generation Functional Materials

The tetra-functional nature of 1,2,5,6-TAN makes it an exceptional building block for creating a diverse range of functional materials with tailored properties. elsevierpure.com The goal is to understand how the molecular structure of monomers like TAN dictates the function and application of the resulting polymers and materials. ethernet.edu.et

Future design principles will focus on:

High-Performance Polymers: Incorporating TAN into polymer backbones, such as aromatic polyamides (aramids) or polyimides, could yield materials with exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net These high-performance materials are sought after in the aerospace and electronics industries. mdpi.com

Optoelectronic Materials: The π-conjugated system of the naphthalene (B1677914) core suggests that TAN-based materials could have significant applications in organic electronics. kyushu-u.ac.jpmun.ca Derivatives have been explored for use in light-emitting diodes, solar cells, and transistors. The design of novel π-materials by skillfully manipulating the electron systems is a key area of research. kyushu-u.ac.jp

Porous Organic Frameworks (POFs): The defined geometry of TAN makes it an ideal candidate for constructing crystalline, porous materials like Covalent Organic Frameworks (COFs). These materials possess high surface areas and tunable pores, making them suitable for applications in gas storage, separation, and catalysis. liu.se

Functionalization: The amine groups provide reactive sites for further chemical modification, allowing for the introduction of specific functionalities to create materials for sensing or biomedical applications. researchgate.netjmchemsci.comacs.orgbiointerfaceresearch.comnih.gov

| Material Class | Potential Application | Design Principle |

| Aromatic Polyamides | Advanced composites, protective garments. mdpi.com | Leveraging strong interchain hydrogen bonds for high thermal and mechanical resistance. mdpi.com |

| π-Conjugated Polymers | Organic solar cells, OLEDs. kyushu-u.ac.jpdeliuslab.com | Tuning photophysical and redox properties through molecular design. kyushu-u.ac.jpmun.ca |

| Covalent Organic Frameworks | Gas storage, catalysis, membranes. liu.se | Using self-assembly of conjugated building blocks to create ordered, porous nanostructures. liu.se |

Theoretical Predictions for Undiscovered Derivatives and Their Properties

Computational chemistry is an indispensable tool for accelerating the discovery of new materials by predicting the properties of undiscovered TAN derivatives. kyushu-u.ac.jp

Key theoretical approaches include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic and optical properties of new molecules. tandfonline.comresearchgate.netrsc.org For instance, DFT can calculate frontier molecular orbital (FMO) energies (HOMO-LUMO gaps), which are crucial for assessing a material's potential in electronic devices. rsc.orgrsc.orgacs.org

Machine Learning (ML): ML is emerging as a powerful tool to navigate complex structure-property relationships in polymers. rsc.orgresearchgate.netillinois.edu By creating large databases of monomer properties, ML models can efficiently screen vast chemical spaces to identify candidates with optimized characteristics. rsc.orgillinois.edu

Computational Screening: In silico techniques allow for the virtual screening of large libraries of compounds for specific applications, such as identifying potential drug candidates or materials with desired electronic properties. nih.gov This pre-screening significantly reduces the time and cost of experimental work.

Interdisciplinary Research Collaborations for Expanded Applications

Realizing the full application spectrum of 1,2,5,6-TAN requires extensive collaboration across various scientific and engineering disciplines. deliuslab.com The integration of molecular design, synthesis, physical analysis, and device evaluation is crucial for developing functional materials. kyushu-u.ac.jp

Future collaborations will be essential in the following areas:

Materials Science and Engineering: Chemists will need to work with materials scientists and chemical engineers to process TAN-based polymers into functional forms like fibers, films, and membranes and to scale up production. ethernet.edu.etbirmingham.ac.uk

Physics and Electronics: Collaboration with physicists and electrical engineers is vital for fabricating and testing optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). deliuslab.combirmingham.ac.uk

Biomedical Sciences: The potential for creating biocompatible materials from TAN derivatives opens up avenues for applications in drug delivery, medical imaging, and tissue engineering, requiring partnerships with biologists and medical researchers. jmchemsci.comacs.orgnih.govbirmingham.ac.uk

Environmental Science: TAN-based porous materials could be used for environmental remediation, such as removing polycyclic aromatic hydrocarbon (PAH) pollutants from water, a field that would benefit from collaboration with environmental scientists. nih.govnih.gov

By fostering such interdisciplinary efforts, the research community can bridge the gap between fundamental chemistry and transformative technologies, ensuring that the potential of 1,2,5,6-tetraaminonaphthalene is fully realized.

Q & A

Basic Research: What are the established synthetic routes for 1,2,5,6-tetraaminonaphthalene, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via catalytic hydrogenation of nitro-substituted naphthalene precursors or through multi-step amination reactions. Key factors include:

- Catalyst selection : Palladium or platinum catalysts are often used for hydrogenation, but side reactions (e.g., over-reduction) require precise control of H₂ pressure and temperature .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acidic conditions stabilize amine groups during amination .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate the tetra-aminated product from di- or tri-aminated byproducts .

Basic Research: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve positional isomerism and confirm amine substitution patterns. Aromatic proton signals appear downfield (δ 6.5–8.0 ppm), while amine protons are broadened due to hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₁₀H₁₂N₄, exact mass 188.1067) and detects fragmentation patterns indicative of amine loss .

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm optimize separation of amine derivatives. Mobile phases often include ammonium acetate buffers to suppress amine protonation .

Advanced Research: How can computational methods predict the electronic properties and reactivity of this compound in coordination chemistry?

- DFT calculations : Models like B3LYP/6-311+G(d,p) evaluate HOMO-LUMO gaps (~3.5 eV for the free ligand) and predict binding affinities for transition metals (e.g., Cu²⁺, Fe³⁺). Solvent effects are modeled using PCM approximations .

- Molecular docking : Simulates interactions with biological targets (e.g., DNA intercalation) by analyzing π-π stacking and hydrogen-bonding potentials .

- Contradictions : Discrepancies between predicted and experimental redox potentials may arise from solvent polarization effects or neglect of dynamic correlation in DFT .

Advanced Research: What experimental strategies address discrepancies in reported thermodynamic stability data for this compound?

- Calorimetry : Combustion calorimetry measures ΔH°f (enthalpy of formation), but inconsistencies arise due to incomplete combustion or amine oxidation. Solution-phase calorimetry with controlled inert atmospheres improves accuracy .

- Comparative studies : Cross-validate results using multiple techniques (e.g., DSC for melting points vs. computational predictions). For example, conflicting ΔH°f values (~150 kJ/mol range) may stem from impurities in earlier studies .

Advanced Research: How do structural isomerism and tautomerism impact the biological activity of this compound derivatives?

- Isomer separation : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers, as biological systems often exhibit stereoselective responses .

- Tautomer stability : pH-dependent equilibria between amine and imine forms alter redox behavior. In vitro assays (e.g., cytotoxicity in HeLa cells) must control buffer pH to avoid tautomer-driven artifacts .

Advanced Research: What are the challenges in modeling the environmental fate and biodegradation pathways of this compound?

- Degradation studies : Aerobic microbial degradation pathways involve initial deamination or ring hydroxylation. LC-MS/MS tracks intermediates, but low bioavailability in soil matrices complicates detection .

- QSAR models : Predict persistence using logP (calculated ~1.2) and electron-density maps to identify reactive sites for oxidation. Discrepancies arise when field data diverge from lab-scale simulations due to microbial community variability .

Advanced Research: How can researchers design robust toxicity studies for this compound, given limited historical data?

- Inhalation vs. oral exposure : Prioritize routes based on application (e.g., inhalational studies for airborne particulates). Use rodent models with biomarkers like urinary 8-OHdG to detect oxidative DNA damage .

- Dose-response curves : Subchronic studies (28-day) identify NOAEL thresholds. Conflicting results in hepatic toxicity (e.g., ALT elevation) may reflect species-specific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.